molecular formula C36H38N6O6S B10778979 3-[6-[(4-Tert-Butylphenyl)sulfonylamino]-5-(2-Methoxyphenoxy)-2-Pyrimidin-2-Yl-Pyrimidin-4-Yl]oxy-N-(2,6-Dimethylphenyl)propanamide

3-[6-[(4-Tert-Butylphenyl)sulfonylamino]-5-(2-Methoxyphenoxy)-2-Pyrimidin-2-Yl-Pyrimidin-4-Yl]oxy-N-(2,6-Dimethylphenyl)propanamide

Cat. No.: B10778979
M. Wt: 682.8 g/mol
InChI Key: MTNFANNLCUMCNB-UHFFFAOYSA-N
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Description

K-8794 is a synthetic organic compound that functions as a selective antagonist for the endothelin B receptor. It was developed by Kowa in Japan and has been studied for its potential therapeutic applications, particularly in cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of K-8794 involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:

Industrial Production Methods

Industrial production of K-8794 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

K-8794 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of K-8794, as well as substituted pyrimidine compounds .

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the binding interactions with endothelin receptors.

    Biology: K-8794 is used to investigate the physiological roles of endothelin B receptors in various biological processes.

    Medicine: The compound has shown promise in the treatment of cardiovascular diseases, including hypertension and heart failure, by blocking the endothelin B receptor.

    Industry: K-8794 is used in the development of new therapeutic agents targeting endothelin receptors

Mechanism of Action

K-8794 exerts its effects by selectively binding to the endothelin B receptor, thereby blocking the action of endothelin peptides. This inhibition prevents the vasoconstrictive and mitogenic effects mediated by the receptor, leading to vasodilation and reduced cell proliferation. The compound stabilizes the inactive conformation of the receptor through a water-mediated hydrogen-bonding network .

Comparison with Similar Compounds

K-8794 is compared with other endothelin receptor antagonists such as bosentan, ambrisentan, and macitentan:

K-8794’s uniqueness lies in its high selectivity for the endothelin B receptor, making it a valuable tool for studying the specific roles of this receptor in various physiological and pathological processes .

Properties

Molecular Formula

C36H38N6O6S

Molecular Weight

682.8 g/mol

IUPAC Name

3-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxy-N-(2,6-dimethylphenyl)propanamide

InChI

InChI=1S/C36H38N6O6S/c1-23-11-9-12-24(2)30(23)39-29(43)19-22-47-35-31(48-28-14-8-7-13-27(28)46-6)32(40-34(41-35)33-37-20-10-21-38-33)42-49(44,45)26-17-15-25(16-18-26)36(3,4)5/h7-18,20-21H,19,22H2,1-6H3,(H,39,43)(H,40,41,42)

InChI Key

MTNFANNLCUMCNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCOC2=NC(=NC(=C2OC3=CC=CC=C3OC)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C5=NC=CC=N5

Origin of Product

United States

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